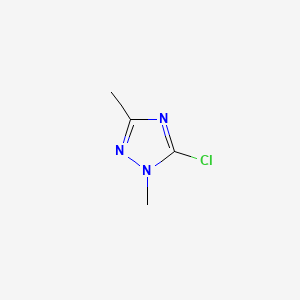
3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid is not directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated. For instance, the tripodal N, N, O ligand 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes have been synthesized and characterized, providing insights into the chemistry of related ligands with carboxylate arms . Additionally, a proton transfer complex involving a methyl [5-(propylthio)-1H-benzoimidazole-2-yl]carbamate and picric acid has been synthesized and characterized, indicating the reactivity of benzoimidazole derivatives in proton transfer reactions . Lastly, the crystal structure and biological activity of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester have been studied, which shares the benzimidazole core with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves the formation of tripodal ligands and their subsequent complexation with metals. The synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid and its manganese and rhenium complexes provides a framework for understanding how similar compounds might be synthesized, including the potential for forming complexes with transition metals .
Molecular Structure Analysis
X-ray crystallography has been used to characterize the molecular structure of related compounds. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester has been determined, and DFT calculations have been used to support the experimental findings . These methods could be applied to determine the molecular structure of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid.
Chemical Reactions Analysis
The reactivity of benzoimidazole derivatives in forming proton transfer complexes has been demonstrated in the study of the albendazole drug and picric acid, which formed a stable complex in chloroform and solid state . This suggests that 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid may also participate in similar chemical reactions, such as proton transfer or complex formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various physicochemical methods. The stability of the proton transfer complex between albendazole and picric acid was confirmed by spectroscopic physical parameters and enthalpy of formation . Similarly, the thermal properties of the complex were analyzed using TG/DTA analysis . These methods could be used to analyze the physical and chemical properties of 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid.
Wissenschaftliche Forschungsanwendungen
Developing the {M(CO)3}+ Core for Fluorescence Applications
Tridentate ligands derived from benzimidazole and other compounds have been synthesized for fluorescence applications. These compounds, including derivatives of benzimidazole like 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have been studied for their coordination geometry and molecular units. Such derivatives have shown promise in developing the rhenium tricarbonyl core for fluorescence applications, indicating potential in chemical sensing and imaging technologies (Wei, Babich, Ouellette, & Zubieta, 2006).
Antimicrobial Applications
Antimicrobial Activity of Novel Derivatives
Novel derivatives of benzimidazole, including those related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have demonstrated significant antimicrobial activity. Studies have synthesized and tested various derivatives against Gram-positive and Gram-negative bacteria as well as plant-pathogenic fungi. Some of these synthesized compounds have shown superior in vitro activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar, Ramu, Reddy, & Shaik, 2008).
Antihypertensive Activity in Biomedical Research
Potent Antihypertensive Activity of Benzimidazole Derivatives
A study on benzimidazole derivatives revealed their potent antihypertensive effects. Derivatives related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid were synthesized and evaluated, showing promising results in the antihypertensive activity. This highlights the compound's potential application in developing new treatments for hypertension (Sharma, Kohli, & Sharma, 2010).
DNA Topoisomerase I Inhibition
Inhibitors of Type I DNA Topoisomerases
Benzimidazole derivatives, closely related to 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid, have been studied for their inhibitory effects on mammalian type I DNA topoisomerases. These studies provide insights into the potential therapeutic applications of these compounds in treating diseases related to DNA replication and repair mechanisms (Alpan, Gunes, & Topçu, 2007).
Eigenschaften
IUPAC Name |
3-(6-methyl-1H-benzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJSUIBVPUFHLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20288161 |
Source


|
| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
CAS RN |
33138-04-4 |
Source


|
| Record name | NSC54401 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(5-Methyl-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20288161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














